3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)-
Description
The compound 3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)- belongs to the bispidine (3,7-diazabicyclo[3.3.1]nonane) family, a bicyclic scaffold with two nitrogen atoms at positions 3 and 5. Its structure features:
- A carboxylic acid group at position 1.
- A methyl substituent at position 2.
- A benzyl (phenylmethyl) group at position 6.
Properties
IUPAC Name |
3-benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-17-8-14-7-16(11-17,15(19)20)12-18(10-14)9-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIOQDIMEDQSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(C1)(CN(C2)CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142482 | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330764-72-1 | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330764-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)- is a compound of significant interest in pharmacology and medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on its interaction with nicotinic acetylcholine receptors (nAChRs), actoprotective properties, and other relevant pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C12H17N2O2
- Molecular Weight : 219.28 g/mol
- CAS Number : 1523617-92-6
The compound features a bicyclic structure that allows for various substitutions, influencing its biological activity.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Research indicates that derivatives of the 3,7-diazabicyclo[3.3.1]nonane scaffold exhibit selective interactions with nAChRs, particularly the α4β2 subtype. The introduction of functional groups such as carboxamides enhances binding affinity and selectivity for these receptors:
- High Affinity Ligands : Compounds with small alkyl chains or para-substituted phenyl groups demonstrated higher affinities for α4β2(∗) receptors.
- Electrophysiological Responses : Studies showed diverse activation profiles among nAChR subtypes when tested with these compounds, indicating potential therapeutic applications in neurological disorders .
Actoprotective Properties
A study conducted by Kotlyarova et al. (2020) investigated the actoprotective effects of monoterpenoid derivatives containing the 3,7-diazabicyclo[3.3.1]nonane moiety on physical performance in mice:
- Experimental Design : Mice were subjected to exhaustive swimming and treadmill running tests after administration of the compound.
- Results :
Case Study 1: Electrophysiological Characterization
In a study evaluating various derivatives of the compound on Xenopus oocytes expressing nAChR subtypes, it was found that:
- Compounds with small alkyl substituents acted as strong agonists.
- A shift towards partial agonism or antagonism was observed with larger aryl substituents .
Case Study 2: Performance Enhancement in Mice
The research conducted by Kotlyarova et al. highlighted the performance-enhancing effects of the compound:
- After single dosing, mice exhibited a significant increase in running duration compared to controls.
- The results suggest potential applications in developing actoprotective agents for enhancing physical performance .
Data Summary Table
| Compound Name | Biological Activity | LD50 (mg/kg) | Key Findings |
|---|---|---|---|
| K1-458 | Actoprotective | >1000 | Enhanced endurance in mice post-administration |
| 3-Methyl-7-(phenylmethyl)- | nAChR Interaction | N/A | High affinity for α4β2 subtype |
Comparison with Similar Compounds
Comparison with Analogous Compounds
Key Observations:
- Toxicity : The isopropoxypropyl-substituted derivative (LD50 = 825 mg/kg) is 1.3× less toxic than ethoxypropyl analogs, highlighting alkoxy chain effects .
- Receptor Affinity : Flexibility of H-bond acceptor (HBA) motifs (e.g., acyclic vs. fused pyridone in cytisine) impacts nAChR subtype selectivity. The target compound’s rigid scaffold may favor α4β2 binding .
- Functional Groups : Carboxylic acid at position 1 improves solubility, while benzyl groups enhance lipophilicity and membrane penetration .
Pharmacological Profiles
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
